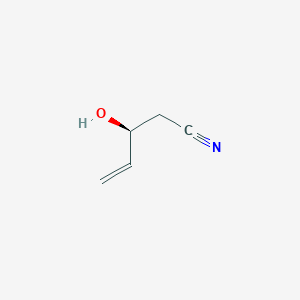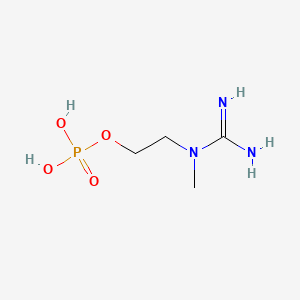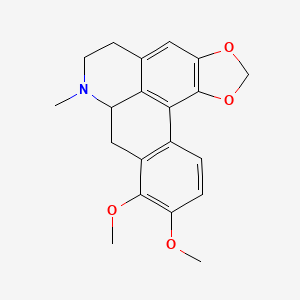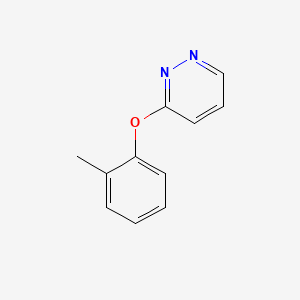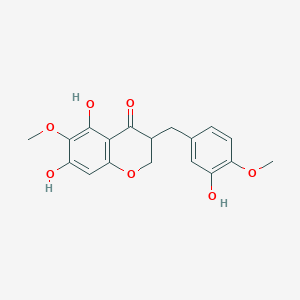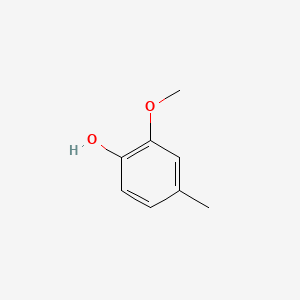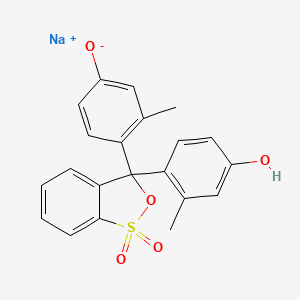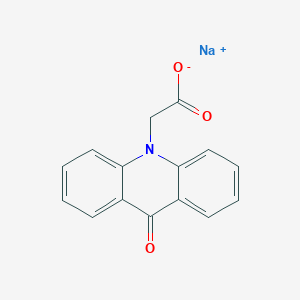
Cyromazine
Overview
Description
Dexmedetomidine is a highly selective alpha-2 adrenergic receptor agonist used primarily for its sedative, anxiolytic, and analgesic properties. It is commonly employed in clinical settings for sedation during various procedures and in intensive care units. Unlike other sedatives, dexmedetomidine does not cause respiratory depression, making it a safer option for patients requiring sedation .
Mechanism of Action
Target of Action
Cyromazine, an insect growth regulator, primarily targets the ecdysone signaling pathway in insects . This pathway plays a crucial role in insect development and reproduction . By targeting this pathway, this compound effectively disrupts the reproductive capabilities of pests, leading to a reduction in their populations .
Mode of Action
This compound works by interfering with the normal development of insects . It specifically affects the ovarian germ cells in species like Drosophila, which are often studied as model organisms . When this compound is introduced from the larval to the adult stage of insects, it causes a noticeable decrease in the number of germline stem cells (GSCs) and cystoblasts (CBs) in the adult ovary . Furthermore, it also reduces the number of primordial germ cells (PGCs) in the larval stages .
Biochemical Pathways
This compound functions through the disruption of the ecdysone signaling pathway , a critical pathway in insect development and reproduction . Ecdysone is a steroid hormone that plays a vital role in the molting and metamorphosis of insects . By influencing this pathway, this compound effectively impairs the reproductive capabilities of pests, leading to a reduction in their populations .
Pharmacokinetics
This compound is highly soluble in water and considered relatively volatile . Its persistence in soil and water systems is highly dependent on local conditions . .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It causes a noticeable decrease in the number of germline stem cells (GSCs) and cystoblasts (CBs) in the adult ovary . Furthermore, it also reduces the number of primordial germ cells (PGCs) in the larval stages . These findings highlight this compound’s potent effect on the reproductive structures of insects, thereby reducing their ability to multiply .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It undergoes biodegradation by specific bacterial strains like Arthrobacter sp. and Nocardioides sp., with the potential for environmental remediation . These bacteria efficiently degrade this compound, utilizing it as a nitrogen source and producing less harmful metabolites . This highlights the dual benefit of this compound in pest management and environmental safety through targeted insect control and microbial degradation processes .
Biochemical Analysis
Biochemical Properties
Cyromazine works by affecting the nervous system of the immature larval stages of certain insects . It acts by inhibiting the moulting processes, particularly in Dipteran insects
Cellular Effects
This compound has been observed to decrease the number of germline stem cells (GSCs) and cystoblasts (CBs) in the adult ovary of Drosophila . It also affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level by affecting the nervous system of the immature larval stages of certain insects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in cowpea, the permeation and migration rate of this compound was faster than that in kidney beans and accumulation was mainly in the pulp .
Dosage Effects in Animal Models
This compound is used externally as a pour-on for sheep at a dose of 0.9 to 3.6 g/sheep (approximately 60 to 85 mg this compound/kg bw) every 8 to 10 weeks . In toxicity studies in mammals, symptoms were observed after heavy overdose: ataxia (uncoordinated movements), salivation (drooling), sedation, dispnea (difficult breathing), curved position, exophthalmos (eye bulging out of the orbit). Affected animals recovered 9 to 12 days after treatment .
Metabolic Pathways
The metabolic pathways of this compound involve mainly dealkylation to melamine . Alkylation to 1-methylthis compound was specific to ruminants; hydroxylation was identified in goats fed at 100 ppm .
Transport and Distribution
This compound is highly soluble in water and considered relatively volatile . Its persistence in soil and water systems is highly dependent on local conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dexmedetomidine involves several steps, starting with the synthesis of its intermediate compounds. One method involves the reduction of dexmedetomidine intermediate III in the presence of a chiral catalyst, followed by a neutralization reaction with tartaric acid to obtain L-tartaric acid dexmedetomidine . The chiral catalyst used in this process is bis-(2S, 5S) diethyl basic ring fourth phosphine benzene (cyclo-octadiene) trifluoromethanesulfonic acid rhodiums of (+) 1,2 .
Industrial Production Methods
The industrial production of dexmedetomidine hydrochloride involves a similar synthetic route but is optimized for large-scale production. The process includes the use of organic solvents and chiral catalysts to ensure high yield and purity of the final product . The overall molar yield is high, and the product purity meets the standards required for bulk pharmaceutical chemicals .
Chemical Reactions Analysis
Types of Reactions
Dexmedetomidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions often involve hydrogen gas in the presence of a chiral catalyst.
Substitution: Substitution reactions may use halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to obtain the final dexmedetomidine compound .
Scientific Research Applications
Dexmedetomidine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alpha-2 adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Employed in the development of new sedative and analgesic drugs.
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha-2 adrenergic receptor agonist with similar sedative and analgesic properties but less selective than dexmedetomidine.
Trazodone: Primarily used for its sleep-inducing effects but also has anxiolytic properties.
Hydroxyzine: An antihistamine with sedative and anxiolytic effects.
Uniqueness
Dexmedetomidine is unique due to its high selectivity for alpha-2 adrenergic receptors, with an alpha-2 to alpha-1 selectivity ratio of 1620:1, making it eight times more selective than clonidine . This high selectivity contributes to its effectiveness and safety profile, particularly in avoiding respiratory depression .
Properties
IUPAC Name |
2-N-cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQDKIWDGQRHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023999 | |
| Record name | Cyromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB], Solid | |
| Record name | Cyromazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cyromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
All in g/kg, 20 °C: In methanol 22, isopropanol, 2.5, acetone, 1.7, n-octanol 1.2, dichloromethane 0.25, toluene, 0.015, hexane 0.0002, In water, 1.30X10+4 mg/L at 25 °C, pH 7.1, In water, 1.1% at 20 °C (pH 7.5); methanol 1.7%, 1.30E+04 mg/L @ 25 °C (exp) | |
| Record name | CYROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.35 g/cu cm (20 °C) | |
| Record name | CYROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.36X10-9 mm Hg at 25 °C | |
| Record name | CYROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Insect growth regulator with contact action, which interferes with moulting and pupation. When used on plants, action is systemic., Cyromazine is an effective insecticide used to control dipteran insects. Its precise mode of action is yet to be determined, although it has been suggested that it interferes with the hormone system, sclerotization of the cuticle, or nucleic acid metabolism. To understand the way in which cyromazine acts, /the authors/ positionally cloned a cyromazine resistance gene from Drosophila melanogaster. Six cyromazine resistance alleles had previously been generated by ethyl methanasulfonate treatment. Two of these failed to complement each other and here /the authors/ identify them as having independent non-sense mutations in CG32743, which is an ortholog of Smg1 of worms and mammals and encodes a phosphatidylinositol kinase-like kinase (PIKK). RNAi experiments confirm that cyromazine resistance can be achieved by knocking down CG32743. These are the first cyromazine resistant mutations identified at the nucleotide level. In mammals Smg1 phosphorylates P53 in response to DNA damage. This finding supports the hypothesis that cyromazine interferes with nucleic acid metabolism. | |
| Record name | CYROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, White crystalline solid | |
CAS No. |
66215-27-8 | |
| Record name | Cyromazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66215-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyromazine [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066215278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYROMAZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopropyl-1,3,5-triazine-2,4,6-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA49Y29RA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224.9 °C, 219 - 222 °C | |
| Record name | CYROMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6602 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyromazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029862 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the precise mechanism of action remains unclear, research suggests that cyromazine disrupts the growth and development of Diptera by interfering with various processes. [, , , ]
ANone: this compound exposure leads to abnormal cuticle development in susceptible insects. Studies on tobacco hornworms (Manduca sexta) revealed that this compound does not directly inhibit chitin production, but it may hinder the growth or expansion of the body wall, causing cuticular melanization, swellings, lesions, and even rupture. []
ANone: Research suggests a potential link between this compound and the ecdysone signaling pathway. Studies on Drosophila melanogaster demonstrated that early first instar exposure to this compound caused earlier adult eclosion, and the presence of 20-hydroxyecdysone during exposure reduced this compound's lethal effects. [] Further studies revealed that this compound decreased the number of germline stem cells (GSCs) and cystoblasts (CBs) in adult female Drosophila, likely by interfering with the ecdysone signaling pathway. [, ]
ANone: Yes, this compound negatively impacts Colorado potato beetle development. Studies show that it inhibits feeding, delays pupation, reduces adult emergence, and ultimately decreases the survival rate of various larval stages. []
ANone: this compound has the molecular formula C6H10N6 and a molecular weight of 166.18 g/mol.
ANone: this compound exhibits remarkable persistence in various environments. It was detected in hydroponic solutions and plant tissues even 99 days after application. [] This persistence suggests potential for accumulation in the environment.
ANone: This section is not applicable as the provided research papers do not discuss catalytic properties or applications of this compound.
ANone: Yes, density functional theory (DFT) calculations were employed to investigate the interactions between this compound and gold nanoparticles (Au6 and Au20). These studies provided insights into the chemical enhancement mechanism of surface-enhanced Raman spectroscopy (SERS) for this compound detection. []
ANone: While specific SAR studies on this compound were not described in the provided papers, research on the closely related compound dicyclanil suggests that modifications to the triazine ring can significantly impact insecticidal activity. [, ]
ANone: Encapsulation of this compound within lignin-poly(ethylene glycol) matrices coated with ethylcellulose has been investigated as a controlled-release strategy. This approach aims to prolong the effectiveness of this compound by controlling its release rate. []
ANone: While this specific aspect is not extensively addressed in the provided research, the studies emphasize the importance of assessing the environmental fate and potential risks associated with this compound use in agriculture. [, , ]
ANone: In chickens, this compound is rapidly excreted, with a small portion metabolized into melamine. [, ] This metabolic pathway has raised concerns about potential melamine contamination in chicken products. []
ANone: Following ingestion, this compound residues are found in various chicken products, with the highest concentrations detected in the liver and eggs. [] Within eggs, residues are initially higher in egg whites but later surpass those in egg yolks after prolonged this compound administration. []
ANone: Various bioassays are employed to evaluate this compound efficacy, including larval development bioassays using treated diets or substrates, adult emergence assays, and assessments of leafminer damage in plants. [, , , , ]
ANone: this compound effectively controls Mediterranean fruit fly larvae and adults. It significantly reduces larval and adult survival, induces larval and pupal deformities, and decreases female fecundity. []
ANone: Yes, this compound resistance has been documented in several insect species, including the house fly (Musca domestica) [], sheep blowfly (Lucilia cuprina) [, ], and leafminer (Liriomyza trifolii) [].
ANone: Cross-resistance has been observed between this compound and diflubenzuron in house flies, suggesting a potential for cross-resistance with other insect growth regulators. [] Additionally, low-level cross-resistance to dicyclanil was found in a this compound-resistant sheep blowfly population. []
ANone: Research using the random amplified polymorphic DNA polymerase chain reaction (RAPD-PCR) technique identified specific oligonucleotides linked to this compound resistance in leafminers. [] Additionally, positional cloning studies in Drosophila melanogaster identified a this compound resistance gene (CG32743) encoding a phosphatidylinositol kinase-like kinase (PIKK), further elucidating the genetic basis of resistance. []
ANone: Melamine is a known metabolite of this compound. [, , ] Its presence in food products, particularly eggs, raises safety concerns due to its potential toxicity.
ANone: This section is not applicable as the provided research papers do not discuss drug delivery and targeting strategies for this compound.
ANone: While specific biomarkers for this compound efficacy or adverse effects were not discussed, monitoring this compound and melamine residues in various matrices like chicken products [, , ] and vegetables [] is crucial for assessing exposure and potential risks.
ANone: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UVD) [, ], mass spectrometry (MS) [, ], and tandem mass spectrometry (MS/MS) [, ], are frequently employed for the analysis of this compound and its metabolites.
ANone: Yes, researchers have developed molecularly imprinted electrochemical sensors for rapid detection of this compound residues in fruits and vegetables, offering a promising approach for on-site monitoring. [] Additionally, colorimetric sensors based on gold nanoparticle aggregation have shown potential for sensitive and visual detection of this compound. []
ANone: The high polarity and persistence of this compound raise concerns about its potential to contaminate aquatic ecosystems. [] Studies on woolscouring wastewater, a potential source of this compound release, highlight the need to understand its fate and impact on aquatic organisms.
ANone: This section is not extensively addressed in the provided research, but the use of different formulations, such as controlled-release granules [], indicates efforts to modulate this compound's dissolution and solubility characteristics for improved efficacy.
ANone: The research emphasizes the importance of analytical method validation for accurate and reliable determination of this compound residues. Studies report method parameters such as recovery rates, precision (RSD), limits of detection (LOD), and linearity, ensuring the suitability of the developed techniques. [, , , , ]
ANone: While specific quality control measures were not detailed, the research highlights the significance of monitoring this compound residues in various matrices to ensure the safety of food products. [, , , ]
ANone: The provided research papers do not address these aspects related to this compound.
ANone: Yes, several alternative approaches exist, including the use of other insecticides with different modes of action, biological control agents like parasitic wasps (e.g., Diglyphus isaea, Nasonia vitripennis) [, , ], and integrated pest management (IPM) strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
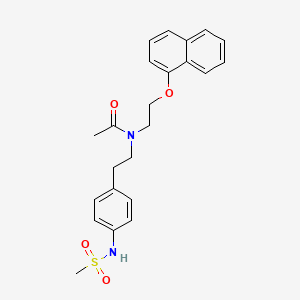
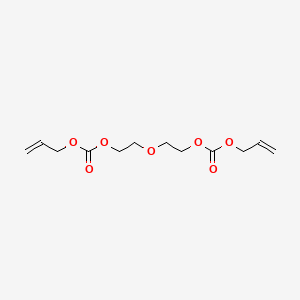
![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)
